molecular formula C19H28N6O2 B5670081 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B5670081
M. Wt: 372.5 g/mol
InChI Key: WRBSXDVTUPVXPZ-UHFFFAOYSA-N
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Description

Introduction This compound is a part of a broader class of chemicals that include pyrazolo[1,5-a][1,4]diazepin derivatives. These compounds have garnered interest in the field of medicinal chemistry due to their structural uniqueness and potential biological activities.

Synthesis Analysis The synthesis of related compounds typically involves the formation of tricyclic scaffolds, incorporating substituted pyranose rings with seven-membered rings like tetrahydrobenzo[e][1,4]diazepin-5-one, oxazepine, and pyridyldiazepine (Abrous et al., 2001). Specific methods for synthesizing similar nitrogen-containing tricyclic compounds have been explored, using reactions like Bischler-Napieralski intramolecular cyclization (Massa et al., 1984).

Molecular Structure Analysis The molecular structure of compounds within this chemical class is characterized by a fusion of pyranose rings with diazepin rings, leading to complex heterocyclic structures. Advanced techniques like NMR, IR, and Mass spectroscopy are typically used for structural confirmation (Sunder et al., 2013).

Chemical Reactions and Properties Chemical reactions of these compounds are often characterized by ring-opening reactions, followed by cyclization to yield the target heterocyclic compounds. The synthesis process often involves regioselective strategies and the use of intermediates like ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates (Dzedulionytė et al., 2022).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their complex molecular structure. The solid-state structure and supramolecular architectures of similar compounds are often studied using X-ray crystallography (Chkirate et al., 2019).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and functional group interactions, are key to understanding the behavior of these compounds in various environments and potential applications in drug discovery and other fields. Studies often involve spectral characterization to determine these properties (Rehman et al., 2016).

properties

IUPAC Name

N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-14-18(23-27-22-14)11-19(26)20-12-15-10-17-13-24(8-5-9-25(17)21-15)16-6-3-2-4-7-16/h10,16H,2-9,11-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSXDVTUPVXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)NCC2=NN3CCCN(CC3=C2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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